L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
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Overview
Description
L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted side reactions. The iodophenyl group is introduced through iodination reactions, often using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid support, facilitating purification and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodinated derivatives.
Reduction: Reduction reactions can target the peptide bonds or the iodophenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can react with the iodophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated peptides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets. The iodophenyl group can enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The peptide backbone allows for interactions with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-alanyl-Nα-(3-iodobenzyl)-D-phenylalaninamide
- L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
Uniqueness
L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific combination of amino acids and the presence of the iodophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
824406-91-9 |
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Molecular Formula |
C25H33IN4O3 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2R)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22+/m0/s1 |
InChI Key |
URJMIHRSRAUYQC-BULFRSBZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
Origin of Product |
United States |
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